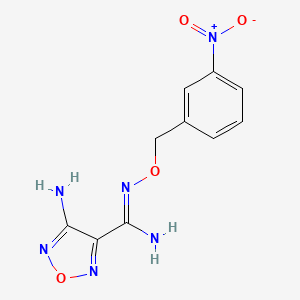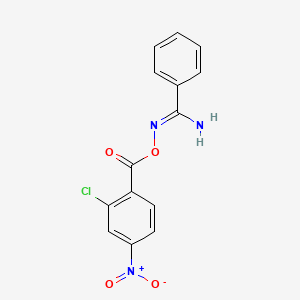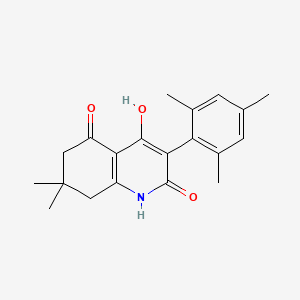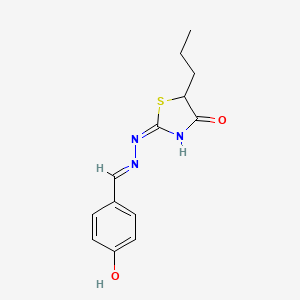![molecular formula C25H20Br2N4O5 B15284773 Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284773.png)
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is a complex organic compound with the molecular formula C25H20Br2N4O5 and a molecular weight of 616.2581 This compound is characterized by its unique structure, which includes multiple bromobenzoyl and carbohydrazonoyl groups attached to a hydroxybenzoate core
Méthodes De Préparation
The synthesis of Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl compounds to introduce bromine atoms at specific positions.
Carbohydrazonoyl formation: The bromobenzoyl intermediate is then reacted with hydrazine derivatives to form carbohydrazonoyl groups.
Coupling with hydroxybenzoate: The final step involves the esterification of the intermediate compounds with ethyl 4-hydroxybenzoate under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Analyse Des Réactions Chimiques
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate can be compared with similar compounds, such as:
Ethyl (3-bromobenzoyl)acetate: This compound has a similar bromobenzoyl group but differs in its overall structure and functional groups.
Ethyl (4-bromobenzoyl)acetate: Another similar compound with a bromobenzoyl group at a different position, leading to different chemical properties.
Ethyl (2-methoxybenzoyl)acetate: This compound has a methoxy group instead of a bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its multiple bromobenzoyl and carbohydrazonoyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H20Br2N4O5 |
|---|---|
Poids moléculaire |
616.3 g/mol |
Nom IUPAC |
ethyl 3,5-bis[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C25H20Br2N4O5/c1-2-36-25(35)17-9-18(13-28-30-23(33)15-5-3-7-20(26)11-15)22(32)19(10-17)14-29-31-24(34)16-6-4-8-21(27)12-16/h3-14,32H,2H2,1H3,(H,30,33)(H,31,34)/b28-13+,29-14+ |
Clé InChI |
QBMULJPIMZMIPJ-JOFLXYQRSA-N |
SMILES isomérique |
CCOC(=O)C1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O)/C=N/NC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O)C=NNC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15284700.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)

![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B15284732.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)

![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)



![N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
